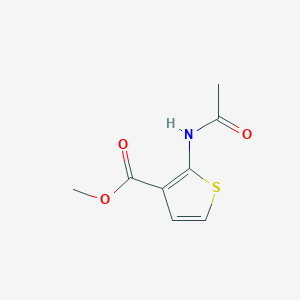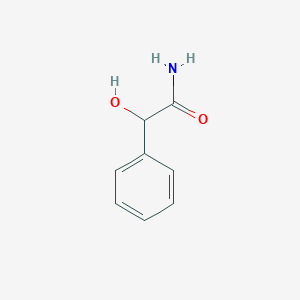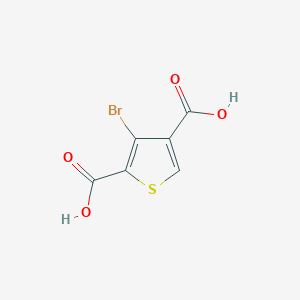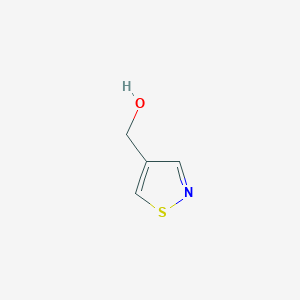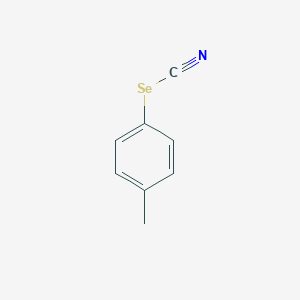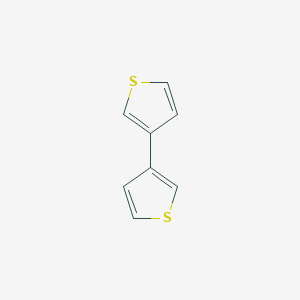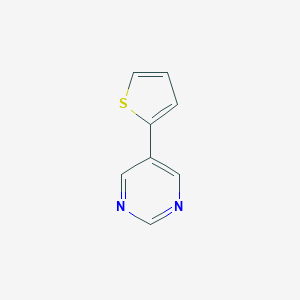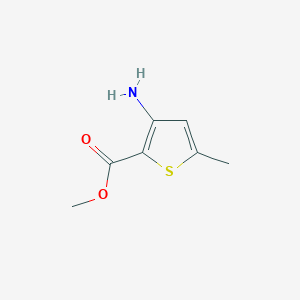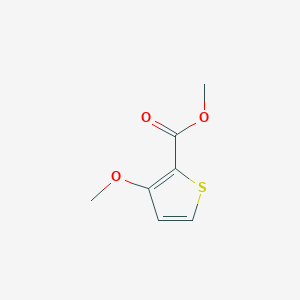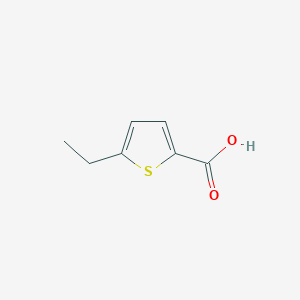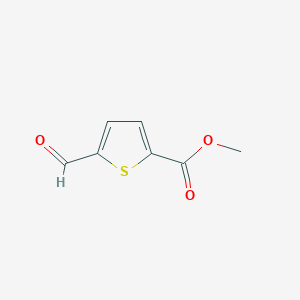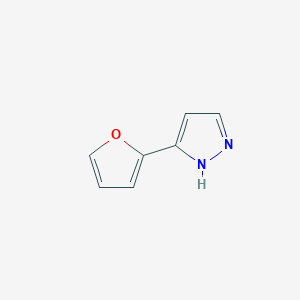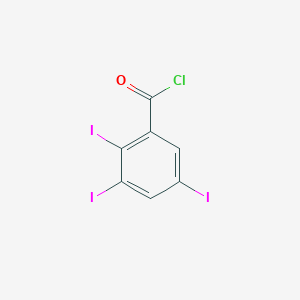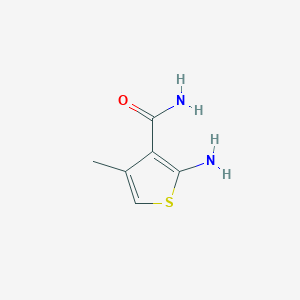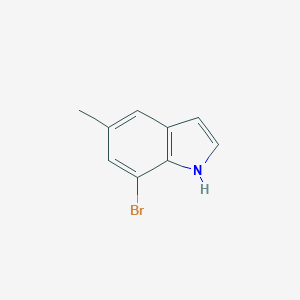
7-Bromo-5-methylindole
Übersicht
Beschreibung
7-Bromo-5-methylindole is a 7-substituted indole derivative . It is an important compound with biological activity and is widely applied to the research and development of medicines for treating various disorders .
Synthesis Analysis
The synthesis of 7-Bromo-5-methylindole involves electrophilic aromatic substitution, one of the most thoroughly studied reactions in organic chemistry . The synthesis from 7-bromoindole-2-carboxylic acid has also been reported .Molecular Structure Analysis
The empirical formula of 7-Bromo-5-methylindole is C9H8BrN, and its molecular weight is 210.07 . The structure of the intermediate corresponds to a specific formula .Chemical Reactions Analysis
The reaction of compound 384 with H2O under acidic reaction conditions afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields) and this was transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction .Physical And Chemical Properties Analysis
7-Bromo-5-methylindole has an empirical formula of C9H8BrN and a molecular weight of 210.07 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : A comprehensive chemical experiment was designed around the synthesis and characterization of 5-bromo-1-methylgramine derivatives, starting from 5-bromoindole. This study emphasizes the importance of such syntheses for enhancing students' experimental abilities and fostering interest in scientific research and innovation (Lu, Li, Shi, & Jiang, 2021).
Pharmacological Potentials : The effects of 5-hydroxyindole on human alpha 7 nicotinic acetylcholine receptors (nAChRs) were investigated, highlighting the compound's ability to potentiate acetylcholine-induced responses and enhance neurotransmitter release in brain slices (Zwart et al., 2002).
Electronic Absorption Spectra : A study presented the electronic absorption spectra of 5-bromo- and N-methyl indoles, providing valuable insights into the electronic structure and behavior of these compounds (Sanyal, Srivastava, & Tripathi, 1982).
Biological Activities : A series of 7-carbo-substituted 5-bromo-3-methylindazoles were evaluated for α-glucosidase inhibition and antioxidant activity. Some compounds showed significant inhibition and potential as therapeutic agents (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).
Antibacterial Properties : 5-Bromoindole-2-carboxamides were synthesized and found to exhibit high antibacterial activity against various pathogenic bacteria, highlighting their potential as antibacterial agents (Mane, Patil, Biradar, & Khade, 2018).
Antimicrobial Activity : The antimicrobial activities of various indole derivatives were explored, including those synthesized from 5-hydroxyindole. These compounds demonstrated potential for antibacterial and antifungal applications (Gadaginamath, Kavali, & Pujar, 1999).
Production of Natural Dyes : Substituted indoles were used in tissue cultures to produce indirubin and indigo derivatives, indicating a potential application in natural dye production (Shim, Chang, & Kim, 1998).
Receptor Modulation : Methylindoles, including derivatives of indole, were identified as ligands for the human aryl hydrocarbon receptor, suggesting diverse biological activities and potential therapeutic applications (Štěpánková et al., 2018).
Synthesis of Phytoalexins : The synthesis of 5-bromo derivatives of indole and spiroindole phytoalexins was achieved, demonstrating their potential in creating compounds with increased anticancer activity (Očenášová et al., 2015).
Tubulin Polymerization Inhibition : 7-Acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles were synthesized and evaluated for their ability to inhibit tubulin polymerization, showcasing their potential as anticancer agents (Mphahlele & Parbhoo, 2018).
Safety And Hazards
7-Bromo-5-methylindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years, indicating a promising future direction .
Eigenschaften
IUPAC Name |
7-bromo-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPYEEKBRKJUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392166 | |
| Record name | 7-Bromo-5-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methylindole | |
CAS RN |
15936-79-5 | |
| Record name | 7-Bromo-5-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15936-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

